molecular formula C16H14BrNO5 B2998034 3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 345981-33-1

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No. B2998034
CAS RN: 345981-33-1
M. Wt: 380.194
InChI Key: WAYBFKKUFWRQJX-UHFFFAOYSA-N
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Description

“3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H14BrNO5 . It has an average mass of 380.190 Da and a monoisotopic mass of 379.005524 Da .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” consists of a benzene ring substituted with bromo, ethoxy, and [(4-nitrobenzyl)oxy] groups . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data isn’t available in the resources I have.

Scientific Research Applications

Regioselective Protection

  • The regioselective protection of hydroxyl groups in related compounds, such as 3,4-dihydroxy-benzaldehyde, has been explored. Different protecting groups, including benzyl, p-methoxybenzyl, and o-nitrobenzyl, are used to achieve regioselective protection, indicating the versatility of these compounds in synthetic chemistry (Plourde & Spaetzel, 2002).

Synthesis of Fragrance and Pharmaceutical Compounds

  • 3,4-Methylenedioxybenzaldehyde, a structurally similar compound, is used widely in fragrance and pharmaceutical preparations. Its synthesis through oxidation processes highlights the potential utility of similar benzaldehyde derivatives in these industries (Borzatta et al., 2009).

Photocatalytic Oxidation

  • Photocatalytic oxidation studies on benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, using TiO2 under O2 atmosphere, demonstrate the potential of similar benzaldehyde derivatives in photocatalytic applications (Higashimoto et al., 2009).

Carbonic Anhydrase Inhibitors

  • Bromophenol derivatives, structurally similar to 3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde, have been synthesized and evaluated as carbonic anhydrase inhibitors, indicating potential medicinal applications of these compounds (Akbaba et al., 2013).

Catalysts in Organic Synthesis

  • Benzaldehydes and similar molecules are widely used as substrates in organic synthesis. Their activation through single-electron-transfer processes for radical reactions has been studied, highlighting their significance in synthetic organic chemistry (Li et al., 2016).

properties

IUPAC Name

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBFKKUFWRQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

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